molecular formula C8H11NO2 B13208905 (2-Cyclobutyl-1,3-oxazol-4-yl)methanol

(2-Cyclobutyl-1,3-oxazol-4-yl)methanol

Cat. No.: B13208905
M. Wt: 153.18 g/mol
InChI Key: LUWDAQMGPRSZMG-UHFFFAOYSA-N
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Description

(2-Cyclobutyl-1,3-oxazol-4-yl)methanol is a versatile chemical compound with a unique structure that allows for various applications in scientific research.

Preparation Methods

The synthesis of (2-Cyclobutyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclobutylamine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to yield the desired methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Cyclobutyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

(2-Cyclobutyl-1,3-oxazol-4-yl)methanol is used in diverse scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, contributing to advancements in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in material science, where it is used to develop new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclobutyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(2-Cyclobutyl-1,3-oxazol-4-yl)methanol can be compared with other similar compounds such as (3-cyclobutyl-1,2-oxazol-4-yl)methanamine and (5-cyclobutyl-1,3-oxazol-4-yl)methanol. These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the cyclobutyl and oxazole rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2-cyclobutyl-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C8H11NO2/c10-4-7-5-11-8(9-7)6-2-1-3-6/h5-6,10H,1-4H2

InChI Key

LUWDAQMGPRSZMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CO2)CO

Origin of Product

United States

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